Ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
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Overview
Description
Ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is an organoboron compound with the molecular formula C17H32B2O6 and a molecular weight of 354.06 g/mol . This compound is characterized by the presence of two tetramethyl-1,3,2-dioxaborolan-2-yl groups attached to a propanoate backbone. It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate typically involves the reaction of ethyl 3-bromopropanoate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as potassium carbonate, to facilitate the reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or column chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action of Ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate involves its ability to form stable complexes with various substrates. The boron atoms in the compound can coordinate with nucleophiles, facilitating reactions such as cross-coupling and substitution. The compound’s unique structure allows it to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate can be compared with other similar compounds, such as:
Phenylboronic acid pinacol ester: Similar in structure but with a phenyl group instead of an ethyl ester.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the propanoate backbone, making it less versatile in certain reactions.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a phenyl group, which can influence its reactivity and applications .
This compound stands out due to its dual boron-containing groups and the presence of an ester functionality, providing unique reactivity and versatility in various chemical processes.
Properties
IUPAC Name |
ethyl 3,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32B2O6/c1-10-21-13(20)11-12(18-22-14(2,3)15(4,5)23-18)19-24-16(6,7)17(8,9)25-19/h12H,10-11H2,1-9H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZPOJPSTJNGNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)CC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32B2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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